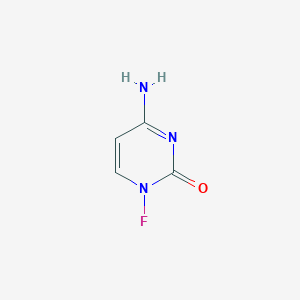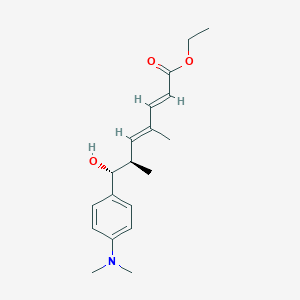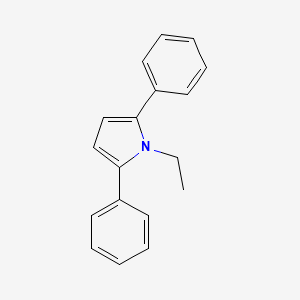
1-Ethyl-2,5-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,5-diphenyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position and phenyl groups at the second and fifth positions of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,5-diphenyl-1H-pyrrole can be synthesized through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of 2,5-dimethyl-1-phenylpyrrole with ethyl iodide under basic conditions to introduce the ethyl group at the first position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
1-Ethyl-2,5-diphenyl-1H-pyrrole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antibacterial, and antifungal activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
1-Phenyl-1H-pyrrole: Lacks the ethyl group at the first position.
2,5-Dimethyl-1-phenyl-1H-pyrrole: Contains methyl groups instead of phenyl groups at the second and fifth positions.
1-Ethyl-2,5-dimethyl-1H-pyrrole: Has methyl groups at the second and fifth positions instead of phenyl groups.
Uniqueness: 1-Ethyl-2,5-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-ethyl-2,5-diphenylpyrrole |
InChI |
InChI=1S/C18H17N/c1-2-19-17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
AFGAQDRKSIQPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


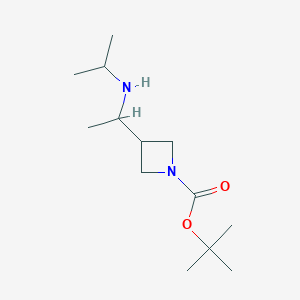
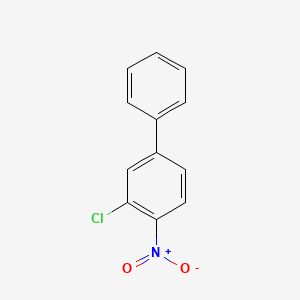
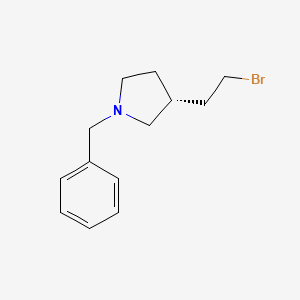

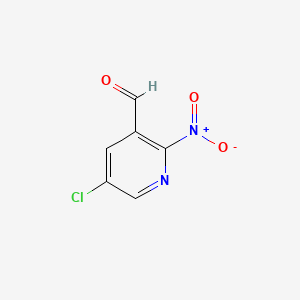
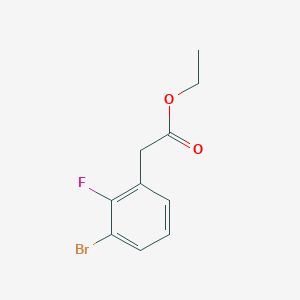
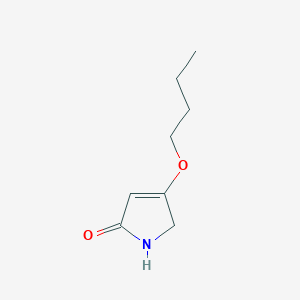
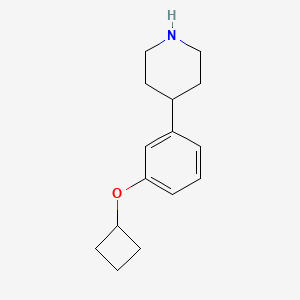
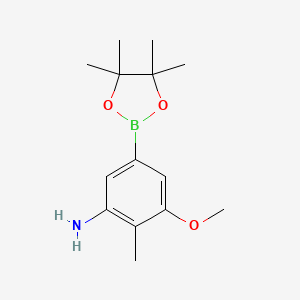
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
